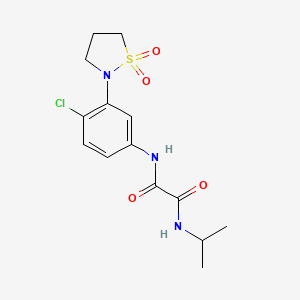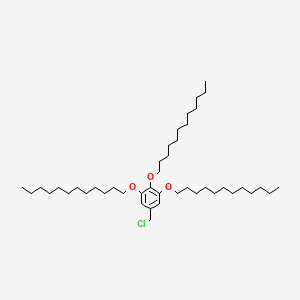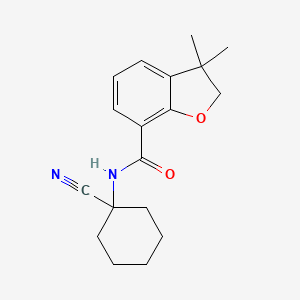![molecular formula C7H10N2O4S B2994961 4-[(dimethylamino)sulfonyl]-1H-pyrrole-2-carboxylic acid CAS No. 937612-81-2](/img/structure/B2994961.png)
4-[(dimethylamino)sulfonyl]-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(dimethylamino)sulfonyl]-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C7H10N2O4S and a molecular weight of 218.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring, which is a five-membered aromatic heterocycle, attached to a carboxylic acid group and a dimethylaminosulfonyl group .Applications De Recherche Scientifique
Antimicrobial Activity
A study highlights the synthesis of novel compounds through cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, using polyphosphate ester (PPE) and 4-(N,N-dimethylamino)pyridine (DMAP). These compounds were then tested for antimicrobial activity, showing varying degrees of effectiveness, with Minimum Inhibitory Concentration (MIC) values ranging from 0.09-1.0 mg, demonstrating potential in antimicrobial applications (Zareef, Iqbal, & Arfan, 2008).
Fluorescent Molecular Probes
Another research developed fluorescent solvatochromic dyes incorporating a dimethylamino group and a sulfonyl group. These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultra-sensitive fluorescent molecular probes for biological research. The fluorescence-environment dependence and large Stokes shift make them suitable for studying various biological events and processes (Diwu et al., 1997).
Supramolecular Architectures
A study on non-covalent interactions between 4-dimethylaminopyridine and various organic acids revealed the formation of 2D-3D supramolecular architectures. These structures, characterized by hydrogen bonding and other weak interactions, highlight the role of 4-dimethylaminopyridine in binding with organic acids, which could have implications in materials science and nanotechnology (Zhang et al., 2015).
Enantiomeric Separation
Research involving the derivatization of (RS)-2-Arylpropionic acids with fluorogenic reagents, including 4-[(N,N-dimethylamino)sulfonyl]-7-piperazino-2,1,3-benzoxadiazole, for enantiomeric separation by high-performance liquid chromatography, showcases a novel approach for chiral analysis. This method, offering sensitivity and specificity, is applicable in pharmaceutical and biochemical analysis (Fukushima et al., 1997).
Gas Sorption and Proton Conductivity
Lanthanide-potassium frameworks utilizing a sulfonate-carboxylate ligand demonstrated notable properties like gas sorption, proton conductivity, and luminescent sensing of metal ions. These frameworks, with their unique structural features, have potential applications in gas storage, proton exchange membranes for fuel cells, and sensors (Zhou et al., 2016).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-9(2)14(12,13)5-3-6(7(10)11)8-4-5/h3-4,8H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOGCGKXLWGCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CNC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994886.png)
![1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2994888.png)
![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate](/img/structure/B2994889.png)


![1-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2994894.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994898.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994899.png)